Sparsentan-d5
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Overview
Description
Sparsentan-d5 is a deuterated form of sparsentan, a dual endothelin and angiotensin II receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of sparsentan. Sparsentan itself is indicated for the treatment of proteinuria in patients with primary immunoglobulin A nephropathy, a condition that can lead to chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sparsentan-d5 involves the incorporation of deuterium atoms into the sparsentan molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. Quality control measures are in place to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sparsentan-d5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Sparsentan-d5 is used extensively in scientific research, including:
Chemistry: To study the reaction mechanisms and pathways of sparsentan.
Biology: To investigate the biological effects and interactions of sparsentan at the molecular level.
Medicine: To evaluate the pharmacokinetics and pharmacodynamics of sparsentan in preclinical and clinical studies.
Industry: To develop and optimize the production processes for sparsentan and its derivatives.
Mechanism of Action
Sparsentan-d5 exerts its effects by selectively blocking the endothelin type A receptor and the angiotensin II type 1 receptor. This dual antagonism leads to vasodilation, reduced proteinuria, and protection of kidney function. The molecular targets involved include the endothelin type A receptor and the angiotensin II type 1 receptor, which are key regulators of blood pressure and kidney function .
Comparison with Similar Compounds
Similar Compounds
Irbesartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Bosentan: An endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Uniqueness
Sparsentan-d5 is unique due to its dual antagonism of both endothelin and angiotensin II receptors, which provides a broader therapeutic effect compared to compounds that target only one receptor. This dual action makes this compound particularly effective in reducing proteinuria and protecting kidney function .
Properties
Molecular Formula |
C32H40N4O5S |
---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(1,1,2,2,2-pentadeuterioethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)/i2D3,6D2 |
InChI Key |
WRFHGDPIDHPWIQ-QKLSXCJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OCC1=C(C=CC(=C1)CN2C(=NC3(C2=O)CCCC3)CCCC)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC |
Origin of Product |
United States |
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